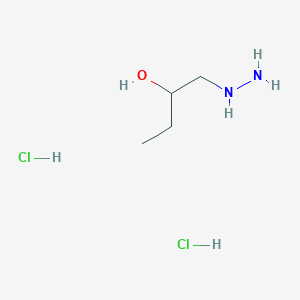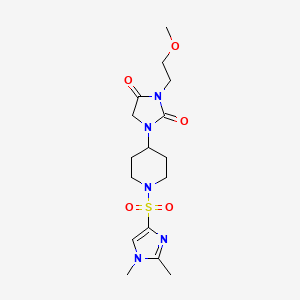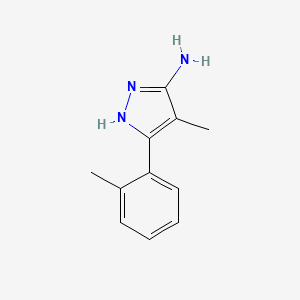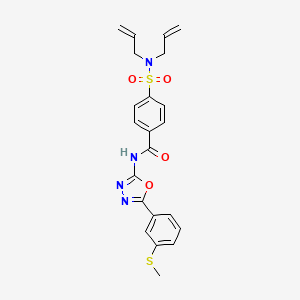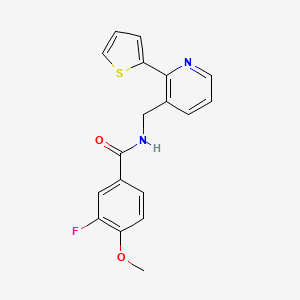
3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique structure and potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide”:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of certain cancer cell lines. Its unique structure allows it to interfere with cellular processes that are critical for cancer cell proliferation and survival. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Applications
3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has been investigated for its anti-inflammatory properties. It can modulate the inflammatory response by inhibiting key enzymes and signaling pathways involved in inflammation. This makes it a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the cell membrane integrity of microbes, leading to cell death. This property is particularly valuable in the development of new antibiotics to combat antibiotic-resistant strains .
Neuroprotective Effects
Research has shown that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. It appears to protect neurons from oxidative stress and apoptosis, potentially slowing the progression of these diseases .
Pharmacokinetic Studies
The compound has been used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the compound’s suitability as a drug candidate and optimizing its formulation for therapeutic use.
These applications highlight the versatility and potential of 3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide in various fields of scientific research. Each application opens up new avenues for developing novel therapeutic agents and improving existing treatments.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Anticancer Research Anti-inflammatory Applications Antimicrobial Activity Neuroprotective Effects : Antiviral Potential : Antioxidant Properties : Enzyme Inhibition : Pharmacokinetic Studies
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-23-15-7-6-12(10-14(15)19)18(22)21-11-13-4-2-8-20-17(13)16-5-3-9-24-16/h2-10H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKJBSCWRJYJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2626191.png)
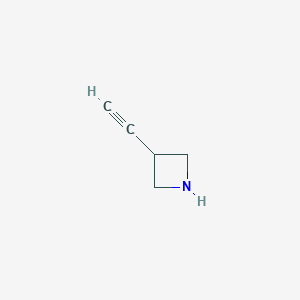


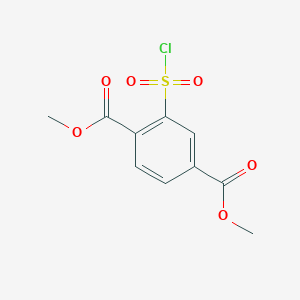
![6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2626198.png)
![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2626199.png)
